molecular formula C12H15NO6 B14598325 4-Methoxybut-2-en-1-ol;4-nitrobenzoic acid CAS No. 61273-14-1

4-Methoxybut-2-en-1-ol;4-nitrobenzoic acid

Cat. No.: B14598325
CAS No.: 61273-14-1
M. Wt: 269.25 g/mol
InChI Key: BQOVIJYYFYQVKF-UHFFFAOYSA-N
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Description

4-Methoxybut-2-en-1-ol and 4-nitrobenzoic acid are two distinct organic compounds. 4-Methoxybut-2-en-1-ol is an alcohol with a methoxy group attached to a butenyl chain, while 4-nitrobenzoic acid is a benzoic acid derivative with a nitro group at the para position. These compounds are of interest in organic chemistry due to their unique structures and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    4-Methoxybut-2-en-1-ol: This compound can be synthesized through the reaction of 4-methoxybut-2-yn-1-ol with hydrogen in the presence of a palladium catalyst.

    4-Nitrobenzoic Acid: This compound is commonly synthesized by the nitration of methyl benzoate followed by hydrolysis. The nitration step involves the reaction of methyl benzoate with a mixture of nitric acid and sulfuric acid, resulting in the formation of methyl 4-nitrobenzoate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    4-Methoxybut-2-en-1-ol: This compound can undergo various reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 4-methoxybut-2-enal or reduced to form 4-methoxybutanol.

    4-Nitrobenzoic Acid: This compound primarily undergoes substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxybut-2-en-1-ol and 4-nitrobenzoic acid have various applications in scientific research:

Mechanism of Action

    4-Methoxybut-2-en-1-ol:

    4-Nitrobenzoic Acid: This compound exerts its effects through interactions with enzymes and proteins, particularly those involved in redox reactions.

Comparison with Similar Compounds

    Similar Compounds: Similar compounds to 4-methoxybut-2-en-1-ol include 4-methoxybut-2-yn-1-ol and 4-methoxybutanol.

    Uniqueness: 4-Methoxybut-2-en-1-ol is unique due to its combination of methoxy and alkene functional groups, which provide distinct reactivity.

Properties

CAS No.

61273-14-1

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

4-methoxybut-2-en-1-ol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C5H10O2/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-7-5-3-2-4-6/h1-4H,(H,9,10);2-3,6H,4-5H2,1H3

InChI Key

BQOVIJYYFYQVKF-UHFFFAOYSA-N

Canonical SMILES

COCC=CCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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